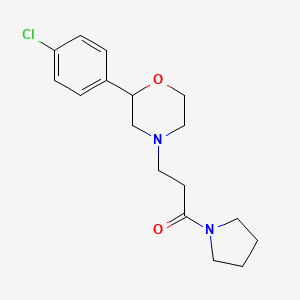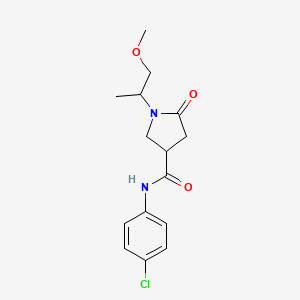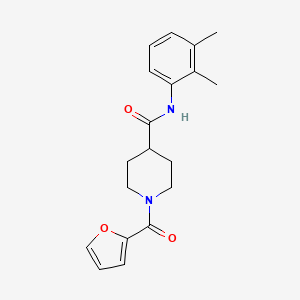
2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine has been widely used in scientific research for various applications. It has been studied for its potential as an anti-inflammatory, analgesic, and antitumor agent. It has also been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine is not fully understood. However, it is believed to act on multiple targets in the body, including the central nervous system, immune system, and tumor cells. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and induce apoptosis in tumor cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine in lab experiments is its versatility. It can be used for a range of applications and has been shown to be effective in various animal models. However, one of the main limitations is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid potential health risks.
Orientations Futures
There are many future directions for research on 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine. One potential area of research is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to determine the optimal dosage and administration route for this compound.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine involves the reaction of 4-chlorobenzaldehyde and 3-oxo-3-pyrrolidin-1-ylpropanol with morpholine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature, pressure, and time to obtain the desired product. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
3-[2-(4-chlorophenyl)morpholin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c18-15-5-3-14(4-6-15)16-13-19(11-12-22-16)10-7-17(21)20-8-1-2-9-20/h3-6,16H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRFTJZBDKCNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)
![N-(2-hydroxypropyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5307187.png)
![3-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenol](/img/structure/B5307194.png)

![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)